4-Pyridinol, 2-(10-hydroxy-3,5,7,9-tetramethyl-10-(2-methyl-3-(1-methylethyl)-2-oxiranyl)-2,5,7-decatrienyl)-5,6-dimethoxy-3-methyl-

Description

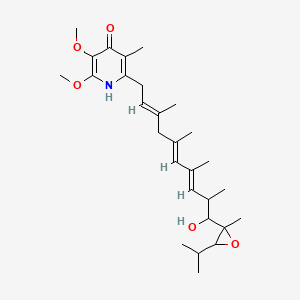

Piericidin C4 is a member of the piericidin family, a group of microbial metabolites primarily produced by actinomycetes, especially members of the genus Streptomyces . These compounds are characterized by a 4-pyridinol core linked with a methylated polyketide side chain . Piericidin C4, like other piericidins, exhibits significant biological activities, including insecticidal, antimicrobial, and antitumor effects .

Properties

CAS No. |

58947-80-1 |

|---|---|

Molecular Formula |

C28H43NO5 |

Molecular Weight |

473.6 g/mol |

IUPAC Name |

2-[(2E,5E,7E)-10-hydroxy-3,5,7,9-tetramethyl-10-(2-methyl-3-propan-2-yloxiran-2-yl)deca-2,5,7-trienyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one |

InChI |

InChI=1S/C28H43NO5/c1-16(2)26-28(8,34-26)25(31)20(6)15-19(5)14-18(4)13-17(3)11-12-22-21(7)23(30)24(32-9)27(29-22)33-10/h11,14-16,20,25-26,31H,12-13H2,1-10H3,(H,29,30)/b17-11+,18-14+,19-15+ |

InChI Key |

RFTFEALLKIDHER-DEGVWKHVSA-N |

Isomeric SMILES |

CC1=C(NC(=C(C1=O)OC)OC)C/C=C(\C)/C/C(=C/C(=C/C(C)C(C2(C(O2)C(C)C)C)O)/C)/C |

Canonical SMILES |

CC1=C(NC(=C(C1=O)OC)OC)CC=C(C)CC(=CC(=CC(C)C(C2(C(O2)C(C)C)C)O)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piericidins, including Piericidin C4, involves various synthetic strategies. The total synthesis of piericidins typically starts with the construction of the 4-pyridinol core, followed by the attachment of the methylated polyketide side chain . Key steps in the synthesis include:

- Formation of the pyridine ring.

- Introduction of methoxy groups.

- Attachment of the polyketide side chain through aldol reactions and other carbon-carbon bond-forming reactions .

Industrial Production Methods

Industrial production of piericidins, including Piericidin C4, is primarily achieved through fermentation processes using Streptomyces species . Optimization of fermentation conditions, such as nutrient composition, pH, temperature, and aeration, is crucial for maximizing yield .

Chemical Reactions Analysis

Types of Reactions

Piericidin C4 undergoes various chemical reactions, including:

Oxidation: Piericidin C4 can be oxidized to form corresponding quinones.

Reduction: Reduction of Piericidin C4 can lead to the formation of dihydropiericidins.

Substitution: Substitution reactions can occur at the methoxy groups or the polyketide side chain.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, including amines and thiols.

Major Products Formed

Oxidation: Quinones.

Reduction: Dihydropiericidins.

Substitution: Amino or thio-substituted piericidins.

Scientific Research Applications

Piericidin C4 has a wide range of scientific research applications:

Mechanism of Action

Piericidin C4 exerts its effects primarily by inhibiting NADH-ubiquinone oxidoreductase (complex I) in the mitochondrial electron transport chain . This inhibition disrupts electron transport, leading to a decrease in ATP production and an increase in reactive oxygen species . The structural similarity of piericidins to coenzyme Q allows them to compete for binding sites, effectively blocking the normal function of the enzyme .

Comparison with Similar Compounds

Piericidin C4 is structurally similar to other piericidins, such as Piericidin A and Piericidin B . it exhibits unique biological activities and potency:

Piericidin A: Known for its potent insecticidal activity.

Piericidin B: Exhibits strong antimicrobial properties.

Piericidin C4 stands out due to its balanced profile of insecticidal, antimicrobial, and antitumor activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.